molecular formula C19H20N2O3S B161112 Pioglitazone-d4 CAS No. 1134163-29-3

Pioglitazone-d4

カタログ番号: B161112
CAS番号: 1134163-29-3
分子量: 360.5 g/mol
InChIキー: HYAFETHFCAUJAY-YBNXMSKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pioglitazone-d4 is a deuterated form of pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the pharmacokinetic properties of the compound. This compound retains the therapeutic effects of pioglitazone, including improving insulin sensitivity and glycemic control.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone-d4 involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 5-ethyl-2-pyridinecarboxaldehyde with 4-(2-bromoethyl)phenol to form an intermediate, which is then subjected to cyclization with thiourea to yield the thiazolidinedione ring. Deuterium is introduced through specific deuterated reagents or solvents during the synthesis process to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and ensure the consistency of the final product.

化学反応の分析

Types of Reactions

Pioglitazone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxy derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxy pioglitazone, deuterated alcohol derivatives, and various substituted aromatic compounds.

科学的研究の応用

Pharmacokinetic Studies

Role in Bioequivalence Studies
Pioglitazone-d4 serves as an internal standard in high-performance liquid chromatography (HPLC) methods for measuring pioglitazone and its metabolites in human plasma. A study validated a method for determining pioglitazone, keto pioglitazone (M-III), and hydroxy pioglitazone (M-IV) using this compound as an internal standard. The method demonstrated high sensitivity with a detection range of 18.9 ng/mL to 2994.4 ng/mL for pioglitazone .

CompoundDetection Range (ng/mL)
Pioglitazone18.9 - 2994.4
Keto Pioglitazone (M-III)3.23 - 512.60
Hydroxy Pioglitazone (M-IV)10.1 - 1603.8

This analytical method is critical for assessing the pharmacokinetics of pioglitazone in clinical trials, ensuring accurate measurement of drug levels and their metabolites.

Therapeutic Applications

Cognitive Enhancement in Alzheimer's Disease
Recent research has uncovered potential benefits of pioglitazone beyond diabetes management, particularly in neurodegenerative diseases like Alzheimer's Disease (AD). A study indicated that pioglitazone could ameliorate synaptic defects associated with AD by inhibiting Cdk5 activity, thus improving long-term potentiation (LTP) and spatial memory in mouse models . This suggests that pioglitazone may have therapeutic implications for cognitive decline associated with AD.

Combination Therapy for Type 2 Diabetes
this compound is also involved in studies examining its efficacy when combined with other antidiabetic agents such as DPP-4 inhibitors. Research highlighted that the combination therapy could enhance glycemic control compared to monotherapy, making it a promising option for managing type 2 diabetes .

Clinical Case Studies

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)
A systematic review compared the effects of SGLT2 inhibitors and pioglitazone on NAFLD/NASH patients, revealing that pioglitazone significantly reduced liver stiffness in HIV-positive individuals with prediabetes and NAFLD . This finding underscores the drug's potential role in managing liver-related complications associated with metabolic disorders.

作用機序

Pioglitazone-d4 exerts its effects by activating peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control. The deuteration of pioglitazone may enhance its metabolic stability and prolong its duration of action.

類似化合物との比較

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but different safety profiles.

    Troglitazone: An earlier thiazolidinedione withdrawn from the market due to hepatotoxicity.

    Rivoglitazone: A newer thiazolidinedione with potential advantages in terms of efficacy and safety.

Uniqueness of Pioglitazone-d4

This compound is unique due to its deuteration, which can improve pharmacokinetic properties such as metabolic stability and half-life. This modification may result in better therapeutic outcomes and reduced side effects compared to non-deuterated pioglitazone.

生物活性

Pioglitazone-d4 is a deuterated derivative of pioglitazone, a thiazolidinedione (TZD) that primarily functions as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound is utilized in various research contexts, particularly in pharmacokinetics and drug metabolism studies. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H16D4N2O3S
  • Molecular Weight : 360.5 g/mol

This compound is characterized by its selective activation of PPAR-γ, which plays a crucial role in glucose metabolism and lipid homeostasis. The compound is often used as an internal standard in analytical chemistry for quantifying pioglitazone in biological samples through techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry .

As a PPAR-γ agonist, this compound influences several biological pathways:

  • Insulin Sensitization : It enhances insulin sensitivity in peripheral tissues, which is critical for managing type 2 diabetes mellitus (T2DM).
  • Anti-inflammatory Effects : this compound reduces inflammatory cytokine production by monocytes and macrophages, thereby mitigating chronic inflammation associated with metabolic disorders .
  • Lipid Metabolism : The compound promotes lipid storage and reduces free fatty acid levels, which can improve metabolic profiles in diabetic patients.

Pharmacokinetics

This compound's pharmacokinetic properties are essential for understanding its bioavailability and distribution:

  • Absorption : Following oral administration, the Tmax (time to reach maximum concentration) for pioglitazone is approximately 2 hours.
  • Half-life : The elimination half-life ranges from 3 to 7 hours.
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4), leading to active metabolites that contribute to its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Diabetes Management :
    • A study demonstrated that co-administration of evogliptin (a DPP-4 inhibitor) and pioglitazone improved glycemic control in T2DM patients. The combination therapy showed complementary mechanisms, enhancing overall insulin sensitivity and reducing postprandial glucose levels .
  • Cardiovascular Outcomes :
    • In the PROactive study, pioglitazone significantly decreased the risk of cardiovascular events in diabetic populations. The compound's ability to modulate inflammatory pathways was crucial for these protective effects .
  • Liver Health :
    • Clinical research indicated that pioglitazone improves liver histology in patients with nonalcoholic fatty liver disease (NAFLD), suggesting its role in ameliorating liver fibrosis through PPAR-γ activation .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Insulin SensitizationEnhances insulin sensitivity in peripheral tissues
Anti-inflammatory EffectsReduces inflammatory cytokine production
Lipid MetabolismPromotes lipid storage; reduces free fatty acids
Cardiovascular ProtectionDecreases risk of cardiovascular events in diabetic patients
Liver Health ImprovementImproves liver histology in NAFLD patients

特性

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-YBNXMSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone-d4
Reactant of Route 2
Pioglitazone-d4
Reactant of Route 3
Reactant of Route 3
Pioglitazone-d4
Reactant of Route 4
Pioglitazone-d4
Reactant of Route 5
Pioglitazone-d4
Reactant of Route 6
Pioglitazone-d4
Customer
Q & A

Q1: What is the role of Pioglitazone D4 in analytical chemistry, specifically in bioequivalence studies?

A1: Pioglitazone D4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify Pioglitazone and its metabolites in biological samples []. In bioequivalence studies, researchers aim to determine if two different formulations of a drug, such as a generic and brand-name version, release the active ingredient into the bloodstream at the same rate and extent.

Q2: How does the LC-MS/MS method described in the research paper achieve separation and detection of Pioglitazone and its metabolites?

A2: The research paper outlines a highly sensitive and specific LC-MS/MS method for the simultaneous determination of Pioglitazone, Keto Pioglitazone (M-III), and Hydroxy Pioglitazone (M-IV) in human plasma [].

  • Sample preparation: A solid-phase extraction technique is employed to isolate the analytes (Pioglitazone and its metabolites) and the internal standards (including Pioglitazone D4) from the plasma matrix [].
  • Chromatographic separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a Hypersil Gold column (100 mm × 4.6 mm, 5 μm) []. This specific column, through its chemical properties and physical characteristics, allows for efficient separation of the analytes based on their different affinities for the stationary phase and mobile phase.
  • Mass Spectrometry Detection: The separated analytes eluting from the column are detected using a mass spectrometer (MS). The MS detector is set to monitor specific mass-to-charge ratios (m/z) that are unique to Pioglitazone, its metabolites, and their corresponding internal standards. This targeted detection provides high selectivity and sensitivity, enabling accurate quantification even at very low concentrations in plasma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。